molecular formula C26H37ClN2O4 B13724290 Nor Verapamil-d6 Hydrochloride

Nor Verapamil-d6 Hydrochloride

Cat. No.: B13724290
M. Wt: 483.1 g/mol
InChI Key: OEAFTRIDBHSJDC-TXHXQZCNSA-N
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Description

Nor Verapamil-d6 Hydrochloride is a deuterated metabolite of Verapamil, a well-known calcium channel blocker. This compound is primarily used in scientific research due to its unique properties, which include the presence of deuterium atoms. The deuterium labeling allows for more precise tracking and analysis in various biochemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nor Verapamil-d6 Hydrochloride involves the deuteration of Norverapamil. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The reaction conditions often require a deuterium source, such as deuterated solvents or reagents, and may involve catalytic hydrogenation under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. Techniques such as high-performance liquid chromatography (HPLC) are employed to verify the deuterium incorporation and overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Nor Verapamil-d6 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used in further research to study the compound’s pharmacokinetics and pharmacodynamics .

Scientific Research Applications

Nor Verapamil-d6 Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Nor Verapamil-d6 Hydrochloride exerts its effects by inhibiting L-type calcium channels. This inhibition occurs through binding to the alpha-1 subunit of the calcium channel, which is highly expressed in vascular smooth muscle and myocardial tissue. This binding reduces calcium influx, leading to decreased vascular resistance and myocardial contractility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. This makes it particularly valuable in research settings where detailed tracking of the compound is required .

Properties

Molecular Formula

C26H37ClN2O4

Molecular Weight

483.1 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride

InChI

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/i1D3,2D3;

InChI Key

OEAFTRIDBHSJDC-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Origin of Product

United States

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